molecular formula C10H17N B12074237 1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane

1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane

Cat. No.: B12074237
M. Wt: 151.25 g/mol
InChI Key: VZDOAGOKIUOLFX-UHFFFAOYSA-N
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Description

1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an azide compound, followed by a cyclization step to form the bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The nitrogen atom within its structure allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

  • 1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
  • cis-(-)-1,2-Epoxy-p-menth-8-ene
  • 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)-

Uniqueness: 1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs .

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1-methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H17N/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9,11H,1,4-6H2,2-3H3

InChI Key

VZDOAGOKIUOLFX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C(C1)N2)C

Origin of Product

United States

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